(2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group substituted with two bromine atoms and a methyl group, linked to a piperazine ring bearing a nitrophenyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and piperazine intermediates. The cyclopropyl intermediate can be synthesized through the bromination of 1-methylcyclopropane using bromine in the presence of a catalyst. The piperazine intermediate is prepared by nitration of piperazine followed by coupling with a nitrophenyl group.
The final step involves the coupling of the cyclopropyl and piperazine intermediates under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the cyclopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or amines in an organic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug with polymorphic forms.
N,N’-Dimethylurea: An organic compound with high-pressure polymorphs.
Uniqueness
(2,2-Dibromo-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone stands out due to its unique combination of a cyclopropyl group with bromine atoms and a piperazine ring with a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2N3O3/c1-14(10-15(14,16)17)13(21)19-8-6-18(7-9-19)11-2-4-12(5-3-11)20(22)23/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVLSUWLUWFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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